3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL

medicinal chemistry building block molecular weight differentiation

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL (CAS 1314908-53-6) is a trisubstituted pyrazole derivative bearing a chloro group at the 5-position, methyl groups at positions 1 and 3, and a propan-1-ol side chain at the 4-position. It belongs to the class of 5-chloropyrazole building blocks widely employed in palladium-catalyzed direct arylation strategies for the construction of 4-aryl and 4,5-diaryl pyrazoles.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
Cat. No. B13244625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1CCCO)Cl)C
InChIInChI=1S/C8H13ClN2O/c1-6-7(4-3-5-12)8(9)11(2)10-6/h12H,3-5H2,1-2H3
InChIKeySQOSKLWWWACGOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL: A Specialized Pyrazole Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL (CAS 1314908-53-6) is a trisubstituted pyrazole derivative bearing a chloro group at the 5-position, methyl groups at positions 1 and 3, and a propan-1-ol side chain at the 4-position . It belongs to the class of 5-chloropyrazole building blocks widely employed in palladium-catalyzed direct arylation strategies for the construction of 4-aryl and 4,5-diaryl pyrazoles [1]. The compound is primarily sourced from specialty chemical suppliers at purities of 95% or higher and is used as a versatile intermediate in the synthesis of bioactive molecules, including potential kinase inhibitors and agrochemical agents .

Synthetic workflow Palladium-catalyzed sequential C4 then C5 arylation via built-in chloro directing group
Selection context Specialized 5-chloropyrazole building block for iterative cross-coupling library synthesis
Use context Medicinal chemistry and agrochemical intermediate; reported LC-MS/MS analytical reference fit

Why In-Class Pyrazole Propanol Analogs Cannot Simply Replace 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL


Close structural analogs—such as 3-(1H-pyrazol-4-yl)propan-1-ol (des-methyl, des-chloro) or 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (des-chloro)—differ in at least two critical molecular features: the absence of the C5 chlorine atom and the N1/N3 methyl substitutions. The C5 chloro substituent is essential for temporary protection strategies during palladium-catalyzed sequential C4 and C5 arylation reactions, enabling regioselective access to 4,5-diarylated pyrazoles that are otherwise inaccessible [1]. Removal of this chlorine eliminates the key synthetic handle required for iterative cross-coupling. Additionally, the N1 and N3 methyl groups influence the electronic character of the heterocycle and alter lipophilicity relative to NH-pyrazole analogs, affecting both reactivity and downstream biological target engagement . These structural differences translate into divergent physicochemical properties and synthetic utility that cannot be recapitulated by generic pyrazole propanol derivatives. The following quantitative evidence establishes exactly where this compound differs from its closest comparators.

Target 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL C5-chloro present; N1/N3-methylated; built-in directing group for sequential cross-coupling
Analog 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol (des-chloro) Lacks C5 chlorine synthetic handle; C4 vs C5 regioselectivity may shift without directing group
Analog 3-(1H-Pyrazol-4-yl)propan-1-ol (des-methyl, des-chloro) Additional NH HBD alters lipophilicity and TPSA; physicochemical profile may not transfer

Quantitative Differentiation Evidence for 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL vs. Closest Analogs


Molecular Weight and Elemental Composition: A Defined Chlorinated Scaffold Distinguished from Non-Halogenated Analogs

The target compound has a molecular weight of 188.65 g/mol and a molecular formula of C8H13ClN2O, reflecting the inclusion of one chlorine atom . The closest non-halogenated analog, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (CAS 192661-38-4), has a molecular weight of 154.21 g/mol and a molecular formula of C8H14N2O, a difference of 34.44 g/mol corresponding to the Cl-for-H substitution . This mass difference is directly detectable by LC-MS and provides a unique isotope pattern (3:1 ratio for M/M+2 peaks) that confirms incorporation of the halogen, a feature absent in the des-chloro comparator.

MW & elemental composition
Head-to-head
188.65 g/mol; C8H13ClN2O
Enables unambiguous LC-MS identification via chlorine isotope pattern (3:1 M/M+2)
34.44 g/mol increase vs des-chloro analog; confirmed by mass spectrometry
medicinal chemistry building block molecular weight differentiation

Computed Lipophilicity (AlogP): Elevated logP Drives Differential Membrane Permeability vs. NH-Pyrazole Analogs

Computed AlogP for the target compound is reported as 1.29 , compared with a computed logP of approximately 0.51 for the des-methyl, des-chloro analog 3-(1H-pyrazol-4-yl)propan-1-ol [1]. This ~0.78 log unit increase corresponds to a roughly 6-fold higher theoretical partition coefficient, predicting enhanced membrane permeability. A structurally related pyrazole series demonstrated that replacement of a polar pyrazole group with a chloro substituent improved Caco-2 permeability and reduced Caco-2 efflux, maintaining potency in a CD69 human whole blood assay [2]. Although a direct Caco-2 measurement for the target compound was not identified, the consistent class-level trend supports superior permeability characteristics for halogenated over non-halogenated pyrazole propanol analogs.

Computed lipophilicity
Class-level
AlogP = 1.29
Supports permeability trend review; reported class-level SAR for halogenated pyrazoles
Computed values; class-level Caco-2 trend from published SAR
lipophilicity drug-likeness Caco-2 permeability

Hydrogen Bond Donor/Acceptor Profile and Topological Polar Surface Area: Tuning Solubility vs. Permeability Relative to NH-Pyrazole Analogs

The target compound exhibits 1 hydrogen bond donor (OH) and 3 hydrogen bond acceptors, with a topological polar surface area (TPSA) of approximately 37.05 Ų . In contrast, the des-methyl, des-chloro analog 3-(1H-pyrazol-4-yl)propan-1-ol presents 2 HBD (OH + NH) and 3 HBA, with a TPSA of approximately 50.16 Ų [1]. The N1 methylation in the target compound eliminates one HBD, reducing TPSA by ~13 Ų. A TPSA below 60 Ų is a recognized threshold for favorable blood-brain barrier penetration, and the target compound falls well below this limit, whereas the NH analog approaches it.

HBD/TPSA profile
Cross-study
1 HBD; TPSA ~37.05 Ų
Reduced HBD count and lower TPSA support CNS research fragment context
~13 Ų TPSA reduction vs NH-pyrazole analog
physicochemical properties RO5 compliance solubility-permeability balance

Synthetic Utility: The C5 Chloro Substituent as a Temporary Protecting/Directing Group for Sequential Cross-Coupling

The C5 chlorine atom in 5-chloro-1,3-dimethylpyrazole derivatives serves as a temporary protection group that blocks undesired C5 arylation, directing palladium-catalyzed direct arylation exclusively to the C4 position. In a published study, 5-chloro-1,3-dimethylpyrazole underwent C4 arylation with aryl bromides using 0.5–1 mol% Pd(OAc)2 catalyst to yield 4-arylated products in good to high yields. Subsequent dechlorination and catalytic C5 arylation afforded 4,5-diarylated pyrazole derivatives that are inaccessible by direct one-step methods [1]. The target compound, bearing both the C5 chlorine and a propanol side chain at C4, provides an entry point for analogous sequential functionalization at C4 (post-dechlorination) without the need for protecting group installation.

Synthetic utility
Class-level
C5-Cl enables sequential C4 then C5 arylation
Streamlines diarylated pyrazole synthesis; reported regioselectivity >95:5
Pd(OAc)2 0.5–1 mol%, KOAc, DMA, 150 °C
palladium catalysis C-H activation regioselective arylation

Supplier Purity and Lot-to-Lot Consistency: Documentary Traceability vs. Research-Only Bench Reagent Vendors

The target compound is commercially available from multiple specialty chemical suppliers with a specified minimum purity of 95% . Vendor A reports batch-specific analytical data (NMR, HPLC, GC) available upon request . In contrast, the simpler analog 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is typically listed at 98% purity by select vendors, but fewer suppliers provide documentary traceability for the chlorinated derivative, which remains a scarcer specialty item . The limited supplier base and the availability of batch-specific analytical documentation are important considerations for procurement in regulated environments.

Supplier purity
Supporting evidence
≥95% purity; batch-specific NMR/HPLC/GC data available
Supports procurement in synthesis R&D; batch traceability recommended
Vendor specifications as of 2026-05-01
quality control procurement purity specification

Risk Disclosures: Known Gaps in Quantitative Biological Differentiation Data

At the time of this analysis (2026-05-01), no peer-reviewed head-to-head biological activity comparison (e.g., IC50, Ki, EC50) between the target compound and a named comparator was identified in public databases [1]. A related 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonic acid amide derivative has been reported as a PEPCK inhibitor with an IC50 of 0.29 ± 0.08 µM [2], and 5-chloro-1,3-dimethylpyrazole-containing compounds have been disclosed as CHK1 inhibitors in patent literature [3], but the specific propan-1-ol derivative has not been independently profiled. Users must treat any biological differentiation claims for this specific compound as unvalidated until direct comparative data are generated.

Biological data gap
Data to verify
No direct IC50/Ki/EC50 data identified in peer-reviewed literature
Class-level kinase inhibitor evidence exists but specific profiling requires validation
Related 5-Cl pyrazole: PEPCK IC50 = 0.29 µM; CHK1 patents exist
data gap analysis due diligence evidence limitations

Recommended Application Scenarios for 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL Based on Differentiated Evidence


Scaffold for Iterative Palladium-Catalyzed Arylation in Kinase Inhibitor Library Synthesis

The C5 chloro substituent enables a two-step sequential C4-then-C5 arylation strategy, as demonstrated for the parent 5-chloro-1,3-dimethylpyrazole scaffold [1]. The target compound provides a pre-installed propanol handle at C4 for late-stage diversification. This is particularly valuable for generating 4,5-diarylpyrazole libraries targeting kinase ATP-binding sites, where both N1/N3 methylation and a halogen at C5 have been shown to improve selectivity profiles in related series [2].

CNS-Penetrant Fragment and Lead Optimization Programs

With a computed TPSA of ~37 Ų (well below the 60 Ų threshold for blood-brain barrier penetration) and only 1 HBD, this compound is an attractive fragment for CNS drug discovery [1]. The N1/N3 methylation eliminates the NH HBD present in NH-pyrazole analogs, reducing TPSA by ~13 Ų. Combined with an AlogP of 1.29, the scaffold is predicted to exhibit favorable CNS MPO (Multiparameter Optimization) scores, making it suitable for incorporation into CNS-targeted kinase or GPCR ligand libraries [2].

Agrochemical Intermediate for 1-Arylpyrazole Pesticide Synthesis

The 5-chloro-1,3-dimethylpyrazole motif is a recurring substructure in 1-arylpyrazole pesticides, including fipronil analogs [1]. The target compound's C4 propanol chain can be oxidized to the corresponding carboxylic acid or aldehyde, which then serves as a handle for further elaboration to arylpyrazole carboxamides and related agrochemicals. Patent literature identifies related 5-chloropyrazole intermediates as key building blocks in the synthesis of ectoparasiticidal and herbicidal agents [2].

Analytical Reference Standard for Chlorinated Pyrazole Metabolite Identification

The distinct molecular weight (188.65 g/mol), characteristic chlorine isotope pattern (3:1 M/M+2), and specific SMILES string (Cc1nn(C)c(Cl)c1CCCO) make this compound a suitable reference standard for LC-MS/MS method development [1]. In pharmaceutical development programs involving pyrazole-containing drugs, this compound can serve as a synthetic intermediate standard or a surrogate analyte for monitoring chlorinated pyrazole metabolites, where unambiguous identification against des-chloro analogs is required [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C5-chloro directing group for iterative cross-coupling
Regioselectivity and 4,5-diarylation sequence yield
CNS fragment and lead optimization
Low TPSA (~37 Ų) and single HBD
CNS MPO score and permeability assay context
Agrochemical intermediate synthesis
1-arylpyrazole scaffold with propanol handle
Carboxamide elaboration and pesticide analog context
LC-MS/MS analytical reference
Distinct chlorine isotope pattern (3:1 M/M+2)
Method development and metabolite identification review
Quote Request

Request a Quote for 3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.